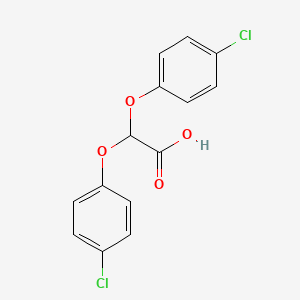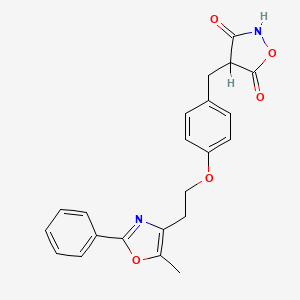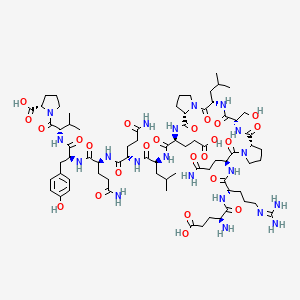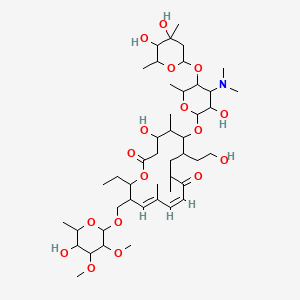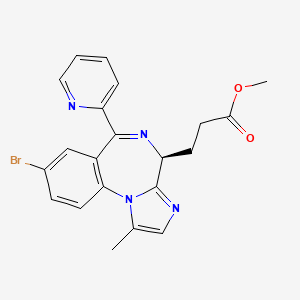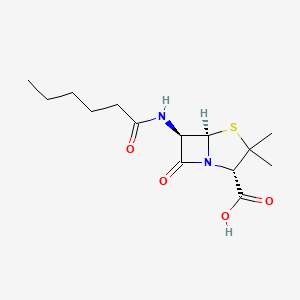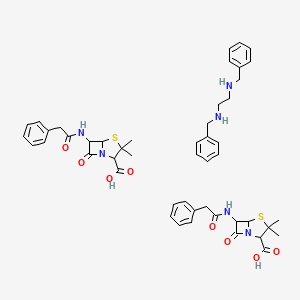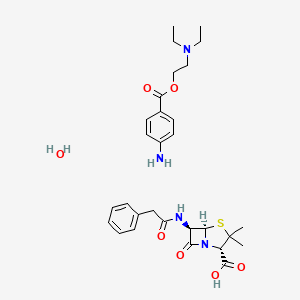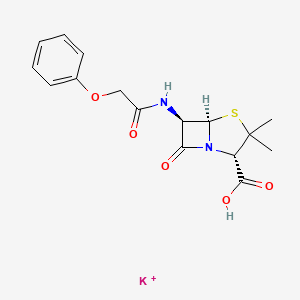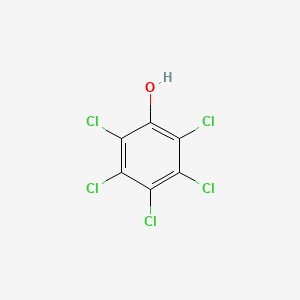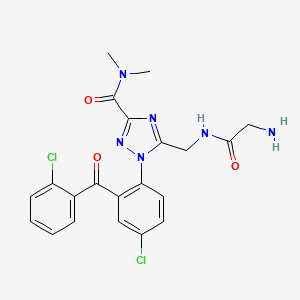
リルマザフォン
概要
説明
リルマザホンは、日本で開発された水溶性プロドラッグであり、主に鎮静作用と催眠作用のために使用されます。 ヒトの体内では、活性代謝物であるベンゾジアゼピンに変換され、目的の薬理作用を発揮します 。 従来のベンゾジアゼピンとは異なり、リルマザホン自体にはジアゼピン環と融合したベンゼン環が含まれていないため、このクラスではユニークな存在です .
科学的研究の応用
Rilmazafone has several scientific research applications, including:
Pharmacological studies: It is used to study the pharmacokinetics and pharmacodynamics of benzodiazepine prodrugs.
Toxicological research: Rilmazafone is studied for its potential toxic effects and its involvement in fatal intoxications.
Clinical research: It is used in clinical studies to evaluate its efficacy and safety as a sedative and hypnotic agent.
Forensic science: Rilmazafone and its metabolites are analyzed in forensic toxicology to identify cases of drug abuse and intoxication.
作用機序
リルマザホン自体は何の精神作用も引き起こしません。代わりに、小腸のアミノペプチダーゼ酵素によって代謝されて、活性代謝物であるベンゾジアゼピンを生成します。 これらの代謝物は、その後、中枢神経系のベンゾジアゼピン受容体に結合し、γ-アミノ酪酸(GABA)の抑制効果を高め、鎮静作用と催眠作用を引き起こします .
類似化合物の比較
リルマザホンは、プロドラッグとしての性質とジアゼピン環と融合したベンゼン環を持たない点で、他のベンゾジアゼピンとは異なっています。類似する化合物には、次のようなものがあります。
リルマゾラム: ベンゾジアゼピン環構造を含むリルマザホンの活性代謝物です.
アルプラゾラム: 同様のトリアゾロベンゾジアゼピン構造を持つ従来のベンゾジアゼピンです.
パゴクロン: 同様の代謝変換を受ける別の化合物です.
リルマザホンのユニークさは、プロドラッグとしての性質にあります。この性質により、体内内で活性代謝物に変換され、活性ベンゾジアゼピンの制御放出が可能になります .
生化学分析
Biochemical Properties
Rilmazafone metabolizes into active compounds by a ring closure, resulting in a triazolo benzodiazepine structure similar to alprazolam . This process involves the interaction with various enzymes and proteins, including aminopeptidase enzymes in the small intestine .
Cellular Effects
Rilmazafone itself has no effects on benzodiazepine receptors nor does it produce any psychoactive effects prior to metabolism . Once metabolized, the active benzodiazepine metabolites can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
Rilmazafone is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam . This process involves binding interactions with these enzymes, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of Rilmazafone and its metabolites have been studied over time in laboratory settings . These studies have provided information on the product’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Rilmazafone is involved in metabolic pathways that result in the formation of several active compounds . This process involves a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam .
Subcellular Localization
Given that it is metabolized by enzymes in the small intestine, it is likely that it is localized to this region prior to metabolism .
準備方法
リルマザホンの合成は、コアとなるトリアゾール構造の調製から始まる複数のステップで構成されます。合成経路には、通常、次のステップが含まれます。
トリアゾール環の形成: 適切な前駆体を制御された条件下で反応させてトリアゾール環を形成します。
ベンゾフェノン部分の導入: このステップでは、トリアゾール環にベンゾフェノン基を結合させます。
最終的な修飾:
リルマザホンの工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従っている可能性があります。
化学反応の分析
リルマザホンは、主にヒトの体内での代謝中にいくつかの化学反応を起こします。
加水分解: リルマザホンは、小腸のアミノペプチダーゼによって加水分解され、活性代謝物であるベンゾジアゼピンを生成します.
これらの反応で使用される一般的な試薬と条件には、アミノペプチダーゼ酵素とヒトの体内の生理学的条件が含まれます。 これらの反応から生成される主な生成物は、リルマゾラムなどの活性ベンゾジアゼピン代謝物です .
科学研究への応用
リルマザホンは、次のような科学研究にいくつかの用途があります。
類似化合物との比較
Rilmazafone is unique compared to other benzodiazepines due to its prodrug nature and lack of a benzene ring fused with a diazepine ring. Similar compounds include:
Rilmazolam: The active metabolite of rilmazafone, which contains the benzodiazepine ring structure.
Alprazolam: A traditional benzodiazepine with a similar triazolo benzodiazepine structure.
Pagoclone: Another compound that undergoes similar metabolic transformations.
Rilmazafone’s uniqueness lies in its prodrug nature, which allows it to be converted into active metabolites within the body, providing a controlled release of the active benzodiazepine .
特性
IUPAC Name |
5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N6O3/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23/h3-9H,10-11,24H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHFRCPLIGODFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85815-37-8 (hydrochloride) | |
| Record name | Rilmazafone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10244150 | |
| Record name | Rilmazafone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99593-25-6 | |
| Record name | 5-[[(2-Aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99593-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilmazafone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilmazafone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RILMAZAFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU3H37T766 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



